

# An In-depth Technical Guide to 10-Deacetyl-7-xylosyl paclitaxel

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## Compound of Interest

Compound Name: 10-Deacetyl-7-xylosyl paclitaxel

Cat. No.: B12427935

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **10-Deacetyl-7-xylosyl paclitaxel**, a significant paclitaxel derivative. It covers its chemical structure, physicochemical properties, biological activity, and relevant experimental protocols, tailored for a scientific audience.

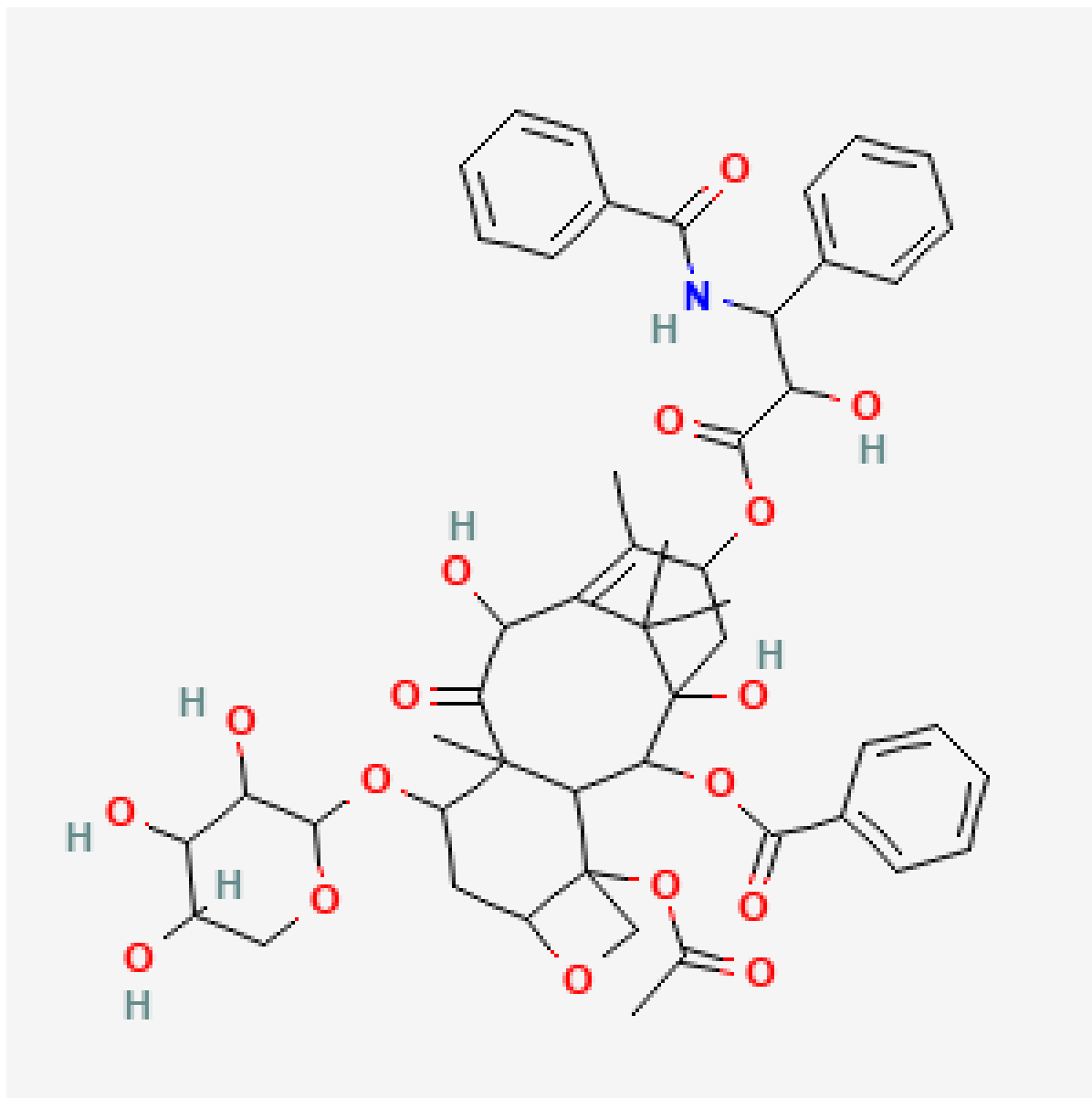
## Chemical Structure and Identification

**10-Deacetyl-7-xylosyl paclitaxel** is a naturally occurring taxane found in various species of the yew tree (*Taxus*), such as *Taxus chinensis*.<sup>[1][2]</sup> It is structurally similar to paclitaxel, differing by the absence of an acetyl group at the C-10 position and the presence of a xylosyl moiety at the C-7 position. This compound serves as a key intermediate in the semi-synthesis of paclitaxel and docetaxel.<sup>[3][4]</sup>

The chemical identity of the molecule is defined by the following descriptors:

- IUPAC Name: [4-acetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.0.3,10.0.4,7]heptadec-13-en-2-yl] benzoate<sup>[5]</sup>
- CAS Number: 90332-63-1<sup>[6]</sup>
- Molecular Formula: C<sub>50</sub>H<sub>57</sub>NO<sub>17</sub><sup>[5]</sup>

Below is a 2D representation of the chemical structure of **10-Deacetyl-7-xylosyl paclitaxel**.



## Physicochemical and Pharmacological Data

The key quantitative properties of **10-Deacetyl-7-xylosyl paclitaxel** are summarized below. This data is essential for its handling, formulation, and application in research and development.

Table 1: Physicochemical Properties

Property	Value	Source(s)
Molecular Weight	943.98 g/mol	[5][6]
Exact Mass	943.36264935 Da	[5]
Appearance	White to Off-white Solid	
XLogP3	0.4	[5]
Hydrogen Bond Donors	8	[5]
Hydrogen Bond Acceptors	18	[5]

| Solubility | DMSO: 33.33 mg/mL (35.31 mM) |[7] |

Table 2: Biological Activity Data

Assay	Cell Line / System	Result (IC50)	Source(s)
Microtubule Disassembly	Pig Brain	0.3 µM	[2]
Microtubule Disassembly	Physarum	0.5 µM	[2]

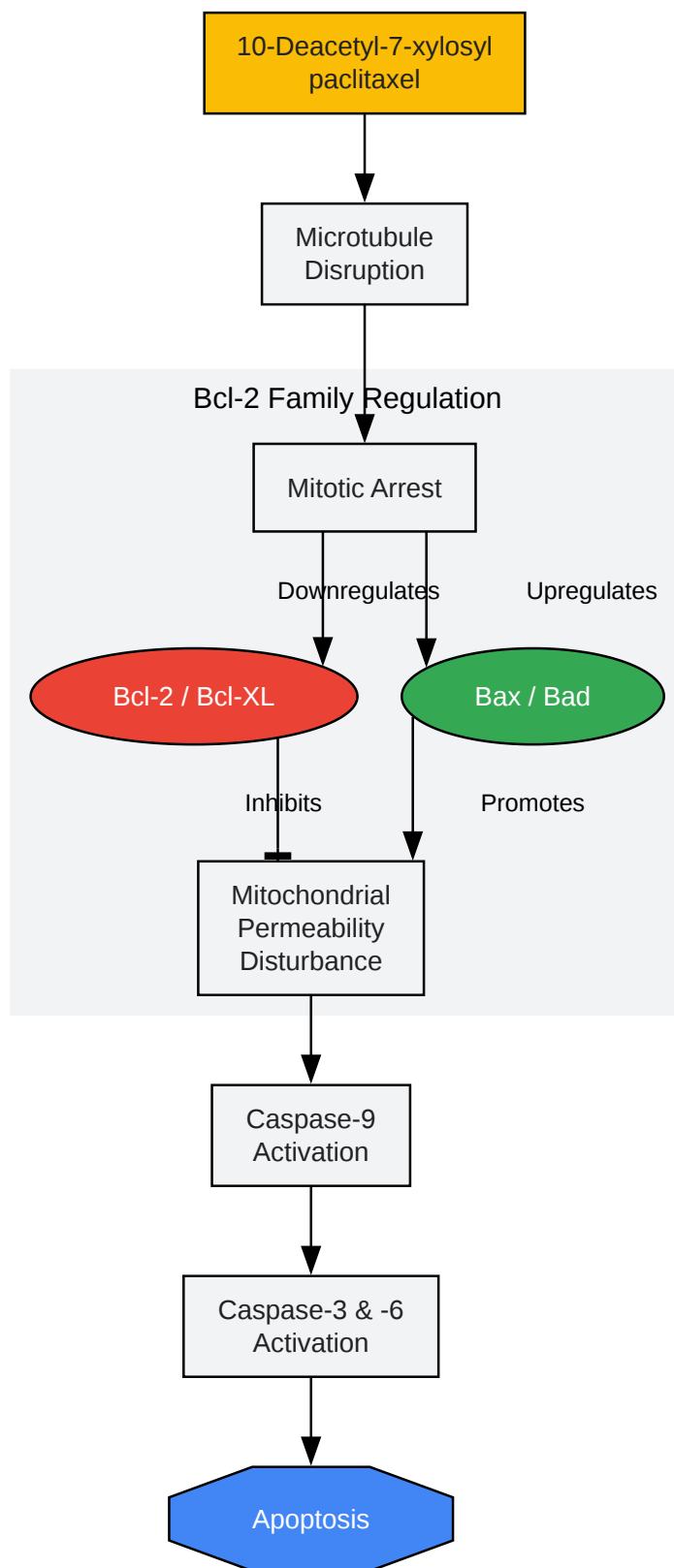
| Proliferation Inhibition | PC-3 (Prostate Cancer) | 5 µM |[2] |

## Mechanism of Action and Biological Signaling

**10-Deacetyl-7-xylosyl paclitaxel** functions as a microtubule inhibitor, a mechanism it shares with its parent compound, paclitaxel.[7] In cancer cells, this disruption of microtubule dynamics leads to mitotic arrest and subsequently triggers apoptosis.[1]

The apoptotic signaling cascade initiated by **10-Deacetyl-7-xylosyl paclitaxel** in PC-3 prostate cancer cells proceeds through the mitochondrial-dependent pathway. Treatment with the compound leads to the upregulation of pro-apoptotic proteins Bax and Bad, and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-XL.[1][7] This shift disrupts the

mitochondrial membrane permeability, leading to the activation of initiator caspase-9, which in turn activates executioner caspases-3 and -6, culminating in apoptosis.[7]



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Caption: Mitochondrial-dependent apoptosis pathway induced by **10-Deacetyl-7-xylosyl paclitaxel**.

## Experimental Protocols

### Separation and Purification from Taxus Extracts

A highly effective method for purifying **10-Deacetyl-7-xylosyl paclitaxel** from paclitaxel-free Taxus extracts utilizes macroporous adsorption resins. The following protocol is based on an optimized process using AB-8 resin, which demonstrates high adsorption and desorption capacity.[8]

Objective: To separate and enrich **10-Deacetyl-7-xylosyl paclitaxel** from crude plant extracts.

Materials:

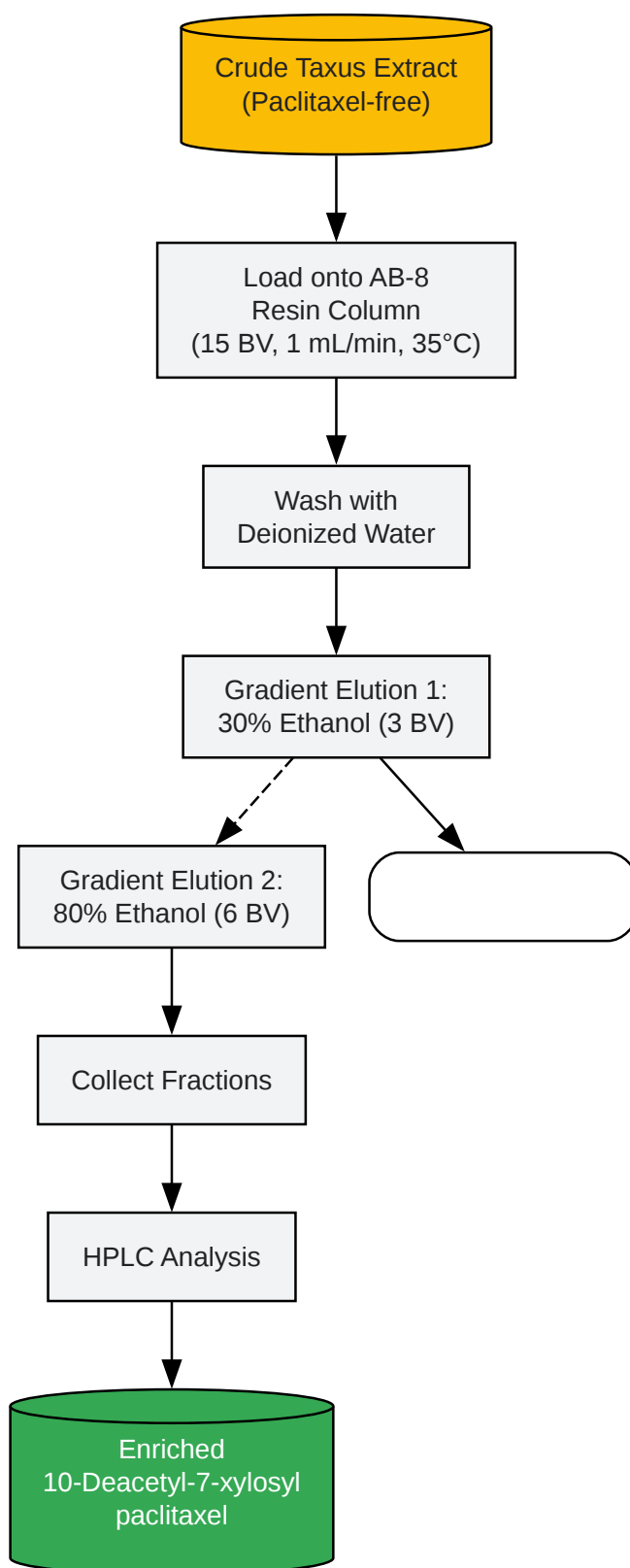
- Crude Taxus extract (paclitaxel removed)
- Macroporous resin AB-8
- Ethanol
- Deionized water
- Chromatography column

Procedure:

- Resin Preparation: Pre-treat the AB-8 resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until neutral.
- Column Packing: Pack a chromatography column with the pre-treated AB-8 resin.
- Sample Loading:
  - Prepare the feed solution with the crude extract, with a **10-Deacetyl-7-xylosyl paclitaxel** concentration of approximately 0.0657 mg/mL.

- Load the solution onto the column at a flow rate of 1 mL/min. The optimal processing volume is 15 bed volumes (BV).
- Maintain the column temperature at 35°C.
- Washing: Wash the column with deionized water to remove impurities.
- Gradient Elution:
  - Elute the column with 3 BV of 30% ethanol at a flow rate of 1 mL/min to remove moderately polar impurities.
  - Elute the target compound with 6 BV of 80% ethanol at a flow rate of 1 mL/min.
- Fraction Collection & Analysis: Collect the fractions from the 80% ethanol elution step. Analyze the fractions using HPLC to identify and pool those containing pure **10-Deacetyl-7-xylosyl paclitaxel**.

This process can increase the content of **10-Deacetyl-7-xylosyl paclitaxel** by over 60-fold with a recovery rate of approximately 85.85%.<sup>[8]</sup>



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Caption: Workflow for the purification of **10-Deacetyl-7-xylosyl paclitaxel** using macroporous resin.

## Semi-Synthesis of Paclitaxel

10-Deacetyl-7-xylosyltaxanes, including **10-Deacetyl-7-xylosyl paclitaxel**, are valuable precursors for the semi-synthesis of paclitaxel, offering a cost-effective alternative to using 10-deacetylbaccatin III (10-DAB).<sup>[3]</sup><sup>[9]</sup><sup>[10]</sup>

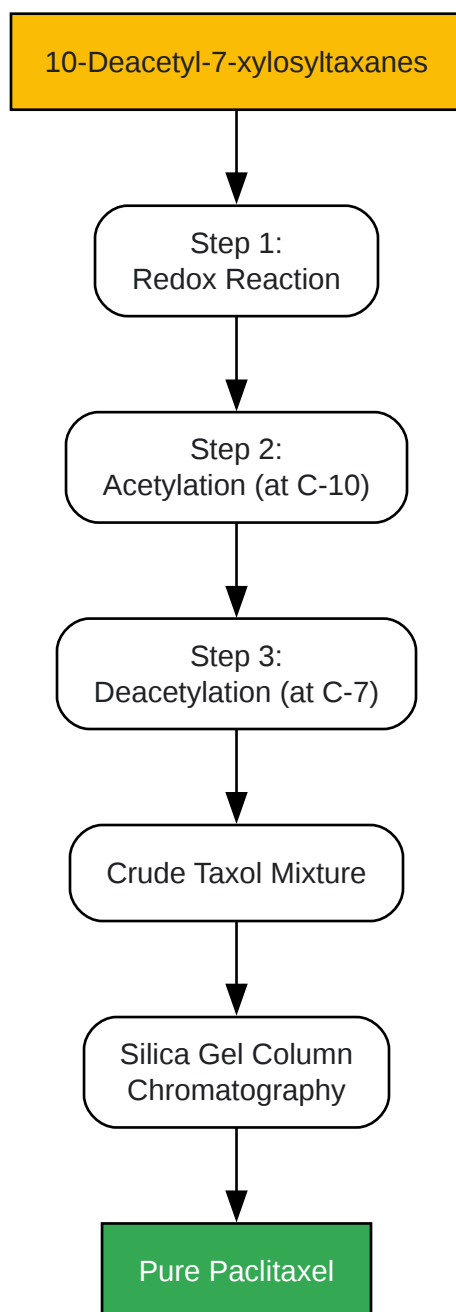
Objective: To convert 10-deacetyl-7-xylosyltaxanes into paclitaxel.

Procedure Overview: The conversion is a three-step chemical process:

- **Redox Reaction:** This initial step modifies the core taxane structure, preparing it for subsequent reactions.
- **Acetylation:** An acetyl group is added at the C-10 position. This is a critical step to convert the 10-deacetyl form into the paclitaxel backbone.
- **Deacetylation/Deprotection:** This final step involves the removal of the xylosyl group at the C-7 position and any other protecting groups used during the synthesis to yield the final paclitaxel molecule.

The resulting mixture is then purified, typically by column chromatography on silica gel, to isolate pure paclitaxel.<sup>[3]</sup> This synthetic route has been reported to achieve a total yield of 67.6% with a purity of 99.52%.<sup>[10]</sup>





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Caption: Semi-synthesis workflow for converting 10-deacetyl-7-xylosyltaxanes to paclitaxel.

## Apoptosis Assay by Flow Cytometry

Objective: To quantify apoptosis in PC-3 cells induced by **10-Deacetyl-7-xylosyl paclitaxel** using Annexin V and Propidium Iodide (PI) staining.

Principle: Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells, thus allowing for their differentiation.

#### Materials:

- PC-3 cells
- **10-Deacetyl-7-xylosyl paclitaxel**
- Cell culture medium, PBS, Trypsin
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer

#### Procedure:

- Cell Culture and Treatment:
  - Seed PC-3 cells (e.g.,  $1 \times 10^6$  cells) in culture flasks and allow them to adhere.
  - Treat the cells with various concentrations of **10-Deacetyl-7-xylosyl paclitaxel** (and a vehicle control) for a predetermined time (e.g., 24 or 48 hours).
- Cell Harvesting:
  - Collect the culture medium containing floating (apoptotic) cells.
  - Wash the adherent cells with PBS, then detach them using trypsin.
  - Combine the floating and adherent cells for each sample and centrifuge (e.g.,  $300 \times g$  for 5 minutes).
- Staining:

- Wash the cell pellet twice with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of  $1 \times 10^6$  cells/mL.
- Transfer 100  $\mu$ L of the cell suspension ( $1 \times 10^5$  cells) to a flow cytometry tube.
- Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of PI to the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
  - Add 400  $\mu$ L of 1X Binding Buffer to each tube.
  - Analyze the samples on a flow cytometer within one hour.
  - Four cell populations will be distinguishable:
    - Viable cells (Annexin V- / PI-)
    - Early apoptotic cells (Annexin V+ / PI-)
    - Late apoptotic/necrotic cells (Annexin V+ / PI+)
    - Necrotic cells (Annexin V- / PI+)

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